molecular formula C₂₉H₄₆O₂ B1147088 20-Dehydro Cholesterol 3-Acetate CAS No. 54548-85-5

20-Dehydro Cholesterol 3-Acetate

Cat. No.: B1147088
CAS No.: 54548-85-5
M. Wt: 426.67
InChI Key:
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Description

20-Dehydro Cholesterol 3-Acetate is a steroidal compound with a unique structure characterized by a cholestane backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Dehydro Cholesterol 3-Acetate typically involves multiple steps, starting from readily available steroid precursorsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

20-Dehydro Cholesterol 3-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs of the original compound .

Scientific Research Applications

20-Dehydro Cholesterol 3-Acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 20-Dehydro Cholesterol 3-Acetate involves its interaction with specific molecular targets and pathways within the body. It may bind to steroid receptors, modulate gene expression, and influence various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-Dehydro Cholesterol 3-Acetate is unique due to its specific structural features, such as the acetate group at the 3-position and the double bond at the 20(22) position. These features may influence its reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6-methylhept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19,23-27H,7-8,11-18H2,1-6H3/b20-9-/t23-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPUMCZEUYNPF-QIONHRLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747444
Record name (3alpha,20Z)-Cholesta-5,20(22)-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54548-85-5
Record name (3alpha,20Z)-Cholesta-5,20(22)-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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